molecular formula C14H7Cl4N5O B2671601 3,4,5,6-tetrachloro-N-(2-pyrazol-1-ylpyridin-3-yl)pyridine-2-carboxamide CAS No. 1171831-85-8

3,4,5,6-tetrachloro-N-(2-pyrazol-1-ylpyridin-3-yl)pyridine-2-carboxamide

Cat. No.: B2671601
CAS No.: 1171831-85-8
M. Wt: 403.04
InChI Key: PZSKHOWGNUJMNV-UHFFFAOYSA-N
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Description

3,4,5,6-tetrachloro-N-(2-pyrazol-1-ylpyridin-3-yl)pyridine-2-carboxamide is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a pyrazole-pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5,6-tetrachloro-N-(2-pyrazol-1-ylpyridin-3-yl)pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and pyridine intermediates. These intermediates are then subjected to chlorination reactions to introduce the chlorine atoms at the desired positions. The final step involves the formation of the carboxamide group through a condensation reaction with an appropriate amine source.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific solvents, catalysts, and temperature control to facilitate the chlorination and condensation reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3,4,5,6-tetrachloro-N-(2-pyrazol-1-ylpyridin-3-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.

    Reduction: Reduction reactions can be used to remove chlorine atoms or modify the pyrazole-pyridine moiety.

    Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

3,4,5,6-tetrachloro-N-(2-pyrazol-1-ylpyridin-3-yl)pyridine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, given its ability to interact with biological targets.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3,4,5,6-tetrachloro-N-(2-pyrazol-1-ylpyridin-3-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target, but generally, it can modulate biochemical processes by influencing protein function or gene expression.

Comparison with Similar Compounds

Similar Compounds

    3,4,5,6-tetrachloro-N-(2-pyrazol-1-ylpyridin-3-yl)pyridine-2-carboxamide: shares similarities with other chlorinated pyrazole-pyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific arrangement of chlorine atoms and the pyrazole-pyridine moiety, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

3,4,5,6-tetrachloro-N-(2-pyrazol-1-ylpyridin-3-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl4N5O/c15-8-9(16)11(22-12(18)10(8)17)14(24)21-7-3-1-4-19-13(7)23-6-2-5-20-23/h1-6H,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZSKHOWGNUJMNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C=CC=N2)NC(=O)C3=NC(=C(C(=C3Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl4N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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